An In-depth Technical Guide to 9-Hydroxyoctadecanoic Acid: Structure, Stereoisomers, and Biological Activity
An In-depth Technical Guide to 9-Hydroxyoctadecanoic Acid: Structure, Stereoisomers, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyoctadecanoic acid (9-HSA), a saturated hydroxy fatty acid, has garnered significant attention in biomedical research due to its diverse biological activities, including its role as an anti-cancer agent and a modulator of cellular signaling. This technical guide provides a comprehensive overview of the chemical structure of 9-HSA, its stereoisomers, and their distinct properties. Detailed experimental protocols for the synthesis and separation of these stereoisomers are presented, alongside an exploration of the key signaling pathways through which 9-HSA exerts its effects, primarily through the inhibition of histone deacetylase 1 (HDAC1) and activation of the G-protein coupled receptor 120 (GPR120). This document is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences.
Chemical Structure and Stereoisomers
9-Hydroxyoctadecanoic acid, also known as 9-hydroxystearic acid, is a C18 saturated fatty acid with a hydroxyl group located at the ninth carbon atom.[1] Its chemical formula is C18H36O3, and it has a molecular weight of approximately 300.48 g/mol .[1][2] The presence of a chiral center at the C-9 position gives rise to two enantiomers: (9R)-hydroxyoctadecanoic acid and (9S)-hydroxyoctadecanoic acid. These stereoisomers, while possessing identical chemical formulas, exhibit different spatial arrangements of their atoms and can have distinct biological activities.[3][4]
Physicochemical Properties
The physicochemical properties of the racemic mixture and the individual enantiomers of 9-hydroxyoctadecanoic acid are summarized in the table below. The data for the individual enantiomers, particularly specific rotation, are crucial for their characterization and differentiation.
| Property | Racemic 9-Hydroxyoctadecanoic Acid | (9R)-Hydroxyoctadecanoic Acid | (9S)-Hydroxyoctadecanoic Acid |
| Molecular Formula | C18H36O3 | C18H36O3 | C18H36O3 |
| Molecular Weight | 300.48 g/mol | 300.48 g/mol | 300.48 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | 433.9 °C at 760 mmHg (Predicted) | Data not available | Data not available |
| Specific Rotation ([α]D) | 0° | Data not available | Data not available |
| CAS Number | 3384-24-5 | Data not available | 64144-76-9 |
Experimental Protocols
The synthesis and separation of 9-HSA enantiomers are critical for studying their specific biological roles. Below are detailed methodologies for these procedures.
Enantioselective Synthesis of Methyl (9R)-Hydroxyoctadecanoate
This protocol outlines a method for the synthesis of the methyl ester of the (9R)-enantiomer, which can then be hydrolyzed to the free fatty acid. A common starting material is (S)-dimorphecolic acid, which is naturally occurring.[3]
Workflow for the Synthesis of Methyl (9R)-Hydroxyoctadecanoate
Caption: Synthesis workflow for Methyl (9R)-Hydroxyoctadecanoate.
Detailed Methodology:
-
Extraction: Grind seeds of Dimorphotheca sinuata and suspend them in a 2:1 (v/v) mixture of chloroform and methanol. Stir the mixture for 24 hours in the dark under a nitrogen atmosphere. Filter the suspension and wash the solid residue with chloroform.[3]
-
Transmethylation: Add a solution of sodium methoxide in methanol to the crude lipid extract at 0°C and stir for 2 hours. Acidify the reaction mixture to pH 4.0 and extract the fatty acid methyl esters with n-hexane.[3]
-
Hydrogenation: Dissolve the extracted methyl esters in ethyl acetate and add a catalytic amount of platinum(IV) oxide (Adam's catalyst). Subject the mixture to hydrogenation at 40 psi of H2 pressure until the reaction is complete, as monitored by 1H-NMR spectroscopy.[3]
-
Purification: After hydrogenation, purify the crude product by silica gel column chromatography to isolate methyl (9R)-hydroxyoctadecanoate.[3]
-
Hydrolysis (Optional): The purified methyl ester can be hydrolyzed to the free fatty acid, (9R)-hydroxyoctadecanoic acid, using standard saponification procedures followed by acidification.
Preparative Separation of 9-HSA Enantiomers by Chiral HPLC
For obtaining both enantiomers in high purity from a racemic mixture, preparative chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
Workflow for Chiral HPLC Separation
Caption: General workflow for preparative chiral HPLC separation.
Detailed Methodology:
-
Column Selection: Utilize a preparative-scale chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating enantiomers of carboxylic acids.[5][6]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For acidic compounds like 9-HSA, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution.[6]
-
Sample Preparation: Dissolve the racemic 9-hydroxyoctadecanoic acid in the mobile phase at a concentration suitable for preparative-scale injection.
-
Chromatographic Conditions:
-
Flow Rate: Set a flow rate appropriate for the dimensions of the preparative column.
-
Detection: Use a UV detector at a suitable wavelength (typically around 210 nm for fatty acids) or a refractive index detector.
-
Injection Volume: Inject a large volume of the sample solution onto the column.
-
-
Fraction Collection: Collect the eluting fractions corresponding to the two separated enantiomers.
-
Solvent Removal and Analysis: Remove the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers. Confirm the purity and identity of each enantiomer using analytical chiral HPLC and by measuring their specific rotation.
Signaling Pathways and Biological Activity
9-Hydroxyoctadecanoic acid is a bioactive lipid that modulates several key signaling pathways, contributing to its observed anti-cancer and anti-inflammatory effects.
Inhibition of Histone Deacetylase 1 (HDAC1)
9-HSA acts as a competitive inhibitor of HDAC1, an enzyme that plays a crucial role in the epigenetic regulation of gene expression.[7][8] By inhibiting HDAC1, 9-HSA leads to an accumulation of acetylated histones, which alters chromatin structure and activates the transcription of certain genes, including the tumor suppressor p21WAF1.[7] This induction of p21WAF1 can lead to cell cycle arrest, providing a mechanism for the anti-proliferative effects of 9-HSA in cancer cells.[9]
HDAC1 Inhibition Pathway by 9-HSA
Caption: 9-HSA inhibits HDAC1, leading to cell cycle arrest.
Activation of G-Protein Coupled Receptor 120 (GPR120)
9-HSA has been identified as a ligand for GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4), a receptor for medium and long-chain fatty acids.[10] GPR120 is expressed in various tissues, including adipocytes and macrophages, and its activation is associated with anti-inflammatory and insulin-sensitizing effects.[10][11] The binding of fatty acids to GPR120 can trigger downstream signaling cascades involving Gαq/11 and β-arrestin 2, leading to the modulation of inflammatory responses.[10]
GPR120 Activation Pathway by 9-HSA
Caption: 9-HSA activates GPR120, leading to beneficial metabolic effects.
Conclusion
9-Hydroxyoctadecanoic acid and its stereoisomers are important bioactive lipids with significant potential in therapeutic development, particularly in oncology and metabolic diseases. This technical guide has provided a detailed overview of the structure, properties, and synthesis of 9-HSA, as well as its key signaling mechanisms. The provided experimental protocols offer a foundation for researchers to produce and study the individual enantiomers, which is essential for elucidating their specific biological functions. Further research into the precise roles of (9R)- and (9S)-hydroxyoctadecanoic acid will undoubtedly open new avenues for drug discovery and development.
References
- 1. 9-Hydroxyoctadecanoic Acid | C18H36O3 | CID 9570127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12-HYDROXYOCTADECANOIC - Ataman Kimya [atamanchemicals.com]
- 3. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octadecanoic acid, 9-hydroxy-, (S)- | C18H36O3 | CID 9601093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Histone deacetylase 1: a target of 9-hydroxystearic acid in the inhibition of cell growth in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
